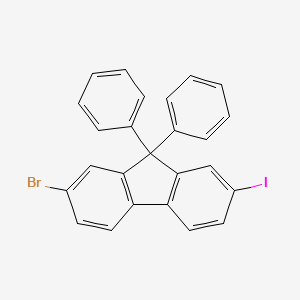

2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene

Description

The Distinctive Structural Features of 2-Bromo-7-iodo-9,9-diphenyl-9H-Fluorene

This compound is a multi-functionalized derivative designed for specific applications, likely as an intermediate in the synthesis of more complex molecules for organic electronics. haihangchem.comtradekorea.com Its structure is defined by three key modifications to the basic fluorene (B118485) scaffold: halogenation at the C-2 and C-7 positions and the addition of two phenyl groups at the C-9 position.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1369940-01-1 |

| Molecular Formula | C25H16BrI |

| Molecular Weight | 523.2 g/mol |

| Appearance | White crystalline powder |

| Primary Use | Intermediate in organic synthesis |

Data sourced from references haihangchem.com.

The specific placement of a bromine atom at the C-2 position and an iodine atom at the C-7 position is a deliberate synthetic strategy. These positions are electronically significant and are common points for extending the π-conjugation of the fluorene system. Halogen atoms at these sites serve as versatile synthetic "handles" for post-functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a key feature. The C-I bond is typically more reactive than the C-Br bond in such coupling reactions, allowing for selective, stepwise synthesis. A reaction can be performed at the iodo-substituted C-7 position first, followed by a subsequent, different reaction at the bromo-substituted C-2 position. This regioselective functionalization is crucial for creating complex, non-symmetrical fluorene-based materials. tradekorea.com

The introduction of two bulky phenyl groups at the C-9 position has profound steric and electronic consequences.

Steric Influence : The primary role of the 9,9-diphenyl groups is to provide significant steric hindrance. This three-dimensional, propeller-like arrangement around the C-9 carbon disrupts the planarity between adjacent molecules in the solid state. This prevents close packing and the formation of π-π stacking aggregates. Such aggregation often leads to fluorescence quenching and reduced device performance in organic light-emitting diodes (OLEDs). By inhibiting these interactions, the 9,9-diphenyl substituents help to maintain high photoluminescence quantum yields in thin films and improve the material's solubility. researchgate.net

Beyond their role as synthetic handles, the bromine and iodine atoms directly modulate the intrinsic properties of the fluorene core. Halogens are electron-withdrawing through the inductive effect, which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbitals is critical for controlling a molecule's electrochemical behavior and its optical properties, such as the color of its emitted light. researchgate.netmdpi.com

The introduction of iodine, in particular, can also introduce heavy-atom effects, which can influence the rates of intersystem crossing (the transition between singlet and triplet excited states). This property is highly relevant in the design of materials for phosphorescent OLEDs. Furthermore, iodine doping has been shown to improve charge carrier mobility in fluorene-based frameworks. acs.org The combined presence of bromine and iodine thus offers a powerful method to fine-tune both the synthetic accessibility and the ultimate photophysical performance of the target material. researchgate.net

Scope and Research Trajectory of this compound in Academic Endeavors

This compound is a halogenated derivative of 9,9-diphenylfluorene (B150719). The presence of two different halogen atoms (bromine and iodine) at the C2 and C7 positions, respectively, makes it a valuable and versatile building block in organic synthesis. The bulky diphenyl groups at the C9 position enhance the solubility and prevent intermolecular aggregation, which is often a detrimental quenching effect in photoluminescent materials.

The research trajectory of this compound is primarily centered on its utility as a key intermediate for the synthesis of more complex, functional molecules. Its distinct halogenated sites offer opportunities for selective and sequential cross-coupling reactions, enabling the construction of asymmetric and highly conjugated systems.

The synthesis of this compound itself is a multi-step process that highlights several key organic transformations. A plausible synthetic route begins with the commercially available 2-bromo-9-fluorenone (B123733). chemicalbook.com

A general synthetic approach involves two main stages:

Introduction of the Diphenyl Groups: The synthesis of the precursor, 2-bromo-9,9-diphenylfluorene (B1373088), can be achieved by reacting 2-bromo-9-fluorenone with a Grignard reagent, such as phenylmagnesium chloride, followed by an acid-catalyzed dehydration. chemicalbook.com This reaction introduces the sterically demanding diphenyl groups at the C9 position.

Iodination: The subsequent step would involve the selective iodination of the 2-bromo-9,9-diphenylfluorene at the C7 position. This can be a challenging transformation requiring specific iodinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity.

The true synthetic utility of this compound lies in its capacity to undergo further functionalization. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, is a cornerstone of its application. The carbon-iodine bond is generally more reactive than the carbon-bromine bond, allowing for selective reaction at the C7 position while leaving the C2 position available for a subsequent, different coupling reaction. This stepwise functionalization is instrumental in creating complex, non-symmetrical fluorene-based architectures.

Table 1: Properties of this compound and its Precursors

| Compound Name | Molecular Formula | CAS Number | Key Properties |

| 2-bromo-9-fluorenone | C₁₃H₇BrO | 3096-56-8 | Yellow solid, used as a starting material for fluorene derivatives. chemicalbook.com |

| 2-bromo-9,9-diphenyl-9H-fluorene | C₂₅H₁₇Br | 474918-32-6 | An important intermediate for optoelectronic materials. chemicalbook.comnih.gov |

| This compound | C₂₅H₁₆BrI | 1369940-01-1 | A versatile building block for advanced organic synthesis and functional materials. bldpharm.com |

The structural features of this compound make it a highly relevant precursor for the development of functional materials, particularly for applications in organic electronics. Fluorene-based polymers and small molecules are widely investigated for their use in Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The ability to introduce different aromatic or heteroaromatic moieties at the C2 and C7 positions via cross-coupling reactions allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This is a critical factor in designing efficient charge-transporting and light-emitting materials. For instance, attaching electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection.

Patents in the field of organic electronics often describe the use of asymmetrically substituted fluorene derivatives in the active layers of various devices. google.comgoogle.com These materials can function as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or as the emissive component itself. The synthesis of such materials often relies on building blocks like this compound, where the two different halogens provide a handle for creating complex molecular architectures with optimized properties for enhanced device performance and stability. tradekorea.com For example, fluorene-based materials are key components in hole-transporting layers for perovskite solar cells, contributing to improved efficiency and longevity. mdpi.commdpi.com

Table 2: Related Halogenated Fluorene Derivatives

| Compound Name | Molecular Formula | CAS Number |

| 2,7-Dibromo-9,9-diphenyl-9H-fluorene | C₂₅H₁₆Br₂ | 186259-63-2 |

| 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene | C₂₅H₁₆BrCl | 2268821-67-4 |

| 2-Bromo-7-iodo-9H-fluoren-9-one | C₁₃H₆BrIO | 867374-53-6 |

Strategies for the Construction of the 9,9-Diphenyl-9H-Fluorene Core

The central challenge in forming the core structure is the introduction of two phenyl groups at the C-9 position of the fluorene molecule. This transformation converts the methylene bridge of fluorene into a quaternary carbon, significantly altering the molecule's steric and electronic properties.

The creation of the 9,9-diaryl substitution is a cornerstone of fluorene chemistry, with several established methods to achieve this structural motif.

A primary and widely used method for installing the 9,9-diphenyl moiety involves the reaction of a 9-fluorenone precursor with a phenyl Grignard reagent, such as phenylmagnesium chloride or phenylmagnesium bromide. This nucleophilic addition occurs in two stages. First, the Grignard reagent attacks the electrophilic carbonyl carbon of the fluorenone. An excess of the reagent leads to the formation of a tertiary alcohol intermediate, 2-bromo-9-hydroxy-9,9-diphenyl-9H-fluorene.

The second stage involves an acid-catalyzed dehydration and rearrangement of this alcohol. Treatment with a strong acid, like trifluoromethanesulfonic acid or concentrated sulfuric acid, facilitates the elimination of the hydroxyl group and the formation of the final, stable 9,9-diphenylfluorene structure. chemicalbook.com A representative synthesis starting from 2-bromo-9H-fluoren-9-one yielded the 2-bromo-9,9-diphenyl-9H-fluorene product in 65% yield after purification. chemicalbook.com

Table 1: Grignard-Based Synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene chemicalbook.com

| Step | Starting Material | Reagent | Solvent | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-9H-fluoren-9-one | 2M Phenylmagnesium chloride | Tetrahydrofuran (THF) | Reflux, 3 hours | 2-Bromo-9-hydroxy-9,9-diphenyl-9H-fluorene | - |

Beyond Grignard reagents, other methods can be employed to achieve disubstitution at the C-9 position. One notable alternative is a Friedel-Crafts-type arylation. This approach can be used to introduce the second phenyl group. For instance, a 2-bromo-9-phenyl-9H-fluoren-9-ol intermediate can be reacted with benzene in the presence of a Lewis acid like aluminum trichloride and a strong protic acid such as trifluoroacetic acid. chemicalbook.com This electrophilic aromatic substitution reaction proceeds with high efficiency, reportedly achieving yields up to 98.6%. chemicalbook.com

Table 2: Friedel-Crafts Arylation for Diphenyl Substitution chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|

Approaches to 9,9-Disubstitution in Fluorene Frameworks

Regioselective Halogenation Techniques for Bromination at C-2 and Iodination at C-7

The introduction of bromine and iodine at specific positions on the fluorene backbone is crucial for the final structure. The electronic properties of the fluorene ring direct electrophilic substitution primarily to the C-2 and C-7 positions. However, achieving a specific 2-bromo-7-iodo substitution pattern requires carefully controlled methods to avoid the formation of undesired isomers or di-halogenated products (e.g., 2,7-dibromo or 2,7-diiodo derivatives). bldpharm.com

A sequential approach, where the halogen atoms are introduced in separate, controlled steps, is the most effective strategy for synthesizing the target compound. This typically involves starting with a fluorene precursor that is already halogenated in one of the desired positions. A common and logical pathway begins with 2-bromofluorene.

This starting material can be regioselectively iodinated at the C-7 position. A mixture of iodine and a strong oxidizing agent, such as iodic acid in a solution of acetic acid and sulfuric acid, can effectively install the iodine atom at the C-7 position, yielding 2-bromo-7-iodofluorene. chemicalbook.com This reaction has been reported to proceed with a 79% yield. chemicalbook.com

Once the 2-bromo-7-iodofluorene precursor is obtained, it can be oxidized at the C-9 position to form 2-bromo-7-iodo-9H-fluoren-9-one. chemicalbook.com This key intermediate then undergoes the diphenylation at the C-9 position using the Grignard-based synthesis as described previously (Section 2.1.1.1) to yield the final this compound.

Table 3: Sequential Iodination of 2-Bromofluorene chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|

Direct halogenation of a pre-formed 9,9-diphenylfluorene core to produce the 2-bromo-7-iodo derivative in a single or sequential one-pot process is synthetically challenging. Such a strategy would suffer from a lack of regioselectivity. The directing effects of the fused aromatic system would lead to a mixture of products, including 2-bromo-, 2-iodo-, 2,7-dibromo-, 2,7-diiodo-, and the desired 2-bromo-7-iodo-9,9-diphenylfluorene. Separating these products would be difficult and result in a low yield of the target compound. Therefore, synthetic routes that rely on pre-functionalized precursors with the halogens already in the correct positions are overwhelmingly preferred to ensure regiochemical purity.

Advancements in the Synthesis of this compound: A Focus on Sustainable and Efficient Methodologies

The synthesis of complex halogenated fluorene derivatives such as this compound is critical for the development of advanced materials, particularly in the field of organic electronics. As the demand for these specialized compounds grows, so does the need for synthetic methodologies that are not only efficient but also environmentally responsible. This article explores key aspects of the synthesis of the target compound and its precursors, with a specific focus on the application of green chemistry principles and effective purification techniques.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-iodo-9,9-diphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVDWTUHHMYSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)I)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 7 Iodo 9,9 Diphenyl 9h Fluorene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene, the two different halogen atoms allow for selective and sequential reactions, primarily driven by the greater reactivity of the C-I bond compared to the C-Br bond in oxidative addition to a low-valent metal center, typically palladium(0). The general order of reactivity for aryl halides in such reactions is I > Br > Cl > F.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions at Halogenated Sites

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation. For this compound, selective coupling at the more reactive C-I bond can be achieved under carefully controlled conditions. By using a suitable palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a mild base, it is possible to favor the oxidative addition at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Hypothetical reaction conditions for selective Suzuki-Miyaura coupling at the C-7 position are presented in the table below.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 2-bromo-7-phenyl-9,9-diphenyl-9H-fluorene | 85 |

| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 2-bromo-7-(4-methoxyphenyl)-9,9-diphenyl-9H-fluorene | 92 |

Note: The data in this table is illustrative and based on general principles of Suzuki-Miyaura couplings, not on specific experimental results for the title compound.

Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond in this compound allows for selective alkynylation at the C-7 position. This selectivity is crucial for the synthesis of asymmetrically functionalized fluorene (B118485) derivatives, which are of interest for applications in organic electronics.

A representative set of hypothetical conditions for selective Sonogashira coupling is outlined below.

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 2-bromo-7-(phenylethynyl)-9,9-diphenyl-9H-fluorene | 90 |

| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50 | 2-bromo-7-((trimethylsilyl)ethynyl)-9,9-diphenyl-9H-fluorene | 95 |

Note: The data in this table is illustrative and based on general principles of Sonogashira couplings, not on specific experimental results for the title compound.

Heck-type Coupling Reactions and Aryl Halide Electrophiles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govresearchgate.net The reactivity of the aryl halide electrophile follows the same trend (I > Br), allowing for selective olefination at the C-7 position of this compound. This reaction provides a direct method for introducing vinyl groups onto the fluorene core.

Illustrative conditions for a selective Heck reaction are provided in the following table.

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | (E)-2-bromo-7-styryl-9,9-diphenyl-9H-fluorene | 80 |

| 2 | This compound | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | (E)-butyl 3-(2-bromo-9,9-diphenyl-9H-fluoren-7-yl)acrylate | 88 |

Note: The data in this table is illustrative and based on general principles of Heck reactions, not on specific experimental results for the title compound.

Other Metal-Mediated C-X Bond Activation Processes

Beyond the well-established palladium-catalyzed reactions, other metal-mediated processes can also be envisioned for the activation of the C-X bonds in this compound. These include nickel-catalyzed couplings, which can sometimes offer different selectivity or reactivity profiles compared to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, could be employed for the formation of C-N, C-O, and C-S bonds, although these often require harsher reaction conditions. The selective activation would still be expected to occur preferentially at the more labile C-I bond.

C-X Bond Activation Research in Fluorene Derivatives

The study of C-X bond activation in fluorene derivatives is of fundamental importance for the rational design of catalysts and the development of new synthetic methodologies.

Mechanistic Investigations of Carbon-Halogen Bond Cleavage

The selective cleavage of the C-I bond over the C-Br bond in compounds like this compound is rooted in the difference in bond dissociation energies (BDEs) and the kinetics of oxidative addition. The C-I bond has a lower BDE than the C-Br bond, making it more susceptible to cleavage.

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species. nih.gov For this compound, this initial step is the selectivity-determining step. The oxidative addition is a complex process that can be influenced by various factors, including the nature of the ligand on the palladium catalyst, the solvent, and the presence of additives. illinois.edu Theoretical studies on related dihaloarenes have shown that the choice of ligand can influence whether the reaction proceeds to mono- or difunctionalization. illinois.edu For selective monofunctionalization at the iodine-bearing position, a catalyst system that promotes rapid reductive elimination after the first coupling and is less prone to "ring-walking" or a second intramolecular oxidative addition would be ideal.

Functionalization at the C-9 Position of the Fluorene Moiety

Formation of Spiro-Derivatives through C-9 Functionalization

The construction of spiro-derivatives from fluorene-based compounds is a significant area of research, primarily driven by their applications in organic electronics. Spiro compounds, which feature two molecular systems connected by a single common atom, often exhibit enhanced thermal and morphological stability. In the case of this compound, the C-9 position is the central spiro atom in the formation of these unique three-dimensional structures.

The synthesis of spiro-derivatives from fluorene precursors can be broadly approached through several synthetic strategies, including acid-catalyzed condensation reactions and metal-catalyzed intramolecular cyclizations. While specific research on the direct conversion of this compound to spiro-derivatives is not extensively documented in publicly available literature, the reactivity of analogous fluorene compounds provides a strong basis for predicting its transformation pathways.

One of the most common methods for creating spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives involves a one-pot acid-catalyzed condensation of a fluorenone with a phenol (B47542) derivative. 20.210.105researchgate.netacs.org For instance, the reaction of 2,7-dibromo-9-fluorenone (B76252) with resorcinol (B1680541) in the presence of a condensing agent like zinc chloride/hydrochloric acid leads to the formation of a spiro framework. 20.210.105 This suggests a plausible pathway where a derivative of this compound, specifically its corresponding fluorenone, could react with various phenolic compounds to yield novel SFX derivatives. The reaction proceeds through the protonation of the fluorenone carbonyl group, followed by electrophilic attack on the phenol ring and subsequent intramolecular cyclization. researchgate.netacs.org The reaction conditions, such as the choice of acid catalyst and reaction time, can influence whether the kinetic or thermodynamic product is favored. 20.210.105acs.org

Another powerful strategy for the synthesis of spirofluorenes is through palladium-catalyzed intramolecular C-H activation and spiroannulation. This method has been successfully employed for the synthesis of various spirofluorene molecules from o-iodobiaryls and bromonaphthols. nih.gov This approach involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by C-H bond activation to form a palladacycle intermediate, which then undergoes further reactions to yield the spiro product. nih.gov Given the presence of iodo and bromo substituents, this compound could potentially undergo intramolecular cyclization reactions under similar catalytic conditions, where one of the phenyl groups at the C-9 position participates in the cyclization.

The table below summarizes general synthetic approaches for the formation of spiro-derivatives from fluorene precursors, which are applicable to this compound.

| Starting Material Type | Reagent/Catalyst | Spiro-Derivative Type | General Yields |

| Fluorenone Derivative | Phenol Derivative, Acid Catalyst (e.g., MeSO3H, ZnCl2/HCl) | Spiro[fluorene-9,9'-xanthene] | Up to 80% 20.210.105acs.org |

| o-Iodobiaryl | Bromonaphthol, Pd(OAc)2, P(4-F-Ph)3, CsOPiv, Cs2CO3 | Spirofluorene | 41-86% nih.gov |

Detailed research findings on analogous systems demonstrate the versatility of these methods. For example, a one-pot synthesis of spiro[fluorene-9,9'-xanthene] (SFX) from fluorenone and phenol using methanesulfonic acid as a catalyst has been reported with yields of up to 80%. 20.210.105acs.org The reaction is believed to be thermodynamically controlled. 20.210.105 Similarly, the palladium-catalyzed spiroannulation of o-iodobiaryls has been shown to tolerate a wide range of functional groups, leading to a diverse library of spirofluorene molecules in good to excellent yields. nih.gov

Advanced Derivatives and Structural Modifications of 2 Bromo 7 Iodo 9,9 Diphenyl 9h Fluorene

Tailoring Electronic Properties through Peripheral Substitutions

The introduction of functional groups onto the fluorene (B118485) backbone is a primary strategy for modulating the electronic characteristics of its derivatives. By attaching groups with different electronic affinities, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's band gap, charge transport capabilities, and photophysical responses.

The electronic landscape of fluorene derivatives can be precisely engineered by appending electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.com EDGs, such as alkoxy or amino groups, have lone pairs of electrons that can be donated into the conjugated π-system, which raises the energy of the molecular orbitals, particularly the HOMO. youtube.com This generally leads to a reduced oxidation potential, making the molecule a better hole-transporting material.

Conversely, EWGs, such as cyano (-CN) or nitro (-NO2) groups, pull electron density from the π-system. rsc.org This effect stabilizes the molecular orbitals, lowering both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. rsc.orgmdpi.com The introduction of strong EWGs can enhance a molecule's electron-accepting nature, making it suitable for use as an n-type semiconductor. rsc.org The strategic placement of both EDGs and EWGs within the same molecule creates a "push-pull" or donor-acceptor (D-A) system, which can lead to strong intramolecular charge transfer (ICT) characteristics, often resulting in red-shifted absorption and emission spectra. acs.orgresearchgate.net

| Substituent Type | Example Group | General Impact on Energy Levels | Resulting Property Change |

|---|---|---|---|

| Electron-Donating Group (EDG) | Amino (-NH2), Alkoxy (-OR) | Raises HOMO energy level significantly, raises LUMO slightly | Lowers oxidation potential; enhances hole-transporting (p-type) properties. youtube.com |

| Electron-Withdrawing Group (EWG) | Cyano (-CN), Nitro (-NO2), Fluorenone | Lowers LUMO energy level significantly, lowers HOMO moderately. rsc.orgmdpi.com | Increases electron affinity; enhances electron-transporting (n-type) properties. rsc.org |

| Donor-Acceptor (D-A) Combination | Fluorene (Donor) - Benzothiadiazole (Acceptor) | Creates intermediate energy levels, reduces the band gap | Induces Intramolecular Charge Transfer (ICT); red-shifts absorption/emission. researchgate.net |

The extent of the π-conjugated system in fluorene derivatives plays a critical role in determining their electronic and optical properties. Extending the conjugation length, for instance by creating oligomers or adding more aromatic rings, typically leads to a smaller HOMO-LUMO gap. nih.gov This reduction in the energy gap results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the material interacts with lower-energy light. nih.gov

Studies have demonstrated a direct correlation between the length of the π-electron bridge and nonlinear optical properties, such as three-photon absorption (3PA). For example, extending the conjugation in asymmetric donor-π-acceptor (D-π-A) fluorene derivatives can enhance the 3PA cross-section by a factor of 6.6 compared to shorter analogues. nih.govaip.org Similarly, a twofold enhancement was observed for symmetric systems. nih.govaip.org The architecture of the molecule—whether it is linear, branched, or symmetric—also influences these properties. optica.orgnih.gov Increasing the conjugation length in donor-acceptor-donor (D-A-D) type chromophores has been shown to significantly increase the two-photon absorption (2PA) cross-section. nih.gov

| Derivative Architecture | Change in Conjugation Length | Key Property Measured | Observed Impact |

|---|---|---|---|

| Asymmetric (D-π-A) | Extended (D-π-π-π-A vs. D-π-A) | Three-Photon Absorption (3PA) Cross-Section | 6.6-fold enhancement with longer conjugation. nih.govaip.org |

| Symmetric (D-π-D or A-π-A) | Extended (e.g., A-π-π-π-A vs. A-π-A) | Three-Photon Absorption (3PA) Cross-Section | ~2-fold enhancement with longer conjugation. nih.govaip.org |

| General Conjugated Systems | Increased sp² domain size | Fluorescence Emission Wavelength | Longer conjugation length leads to longer emission wavelengths (red-shift). nih.gov |

| Donor-Acceptor-Donor (D-A-D) | Increased conjugation of central acceptor | Two-Photon Absorption (2PA) Cross-Section | Significant increase in 2PA cross-section. nih.gov |

Polymerization and Oligomerization Strategies

2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene is an excellent monomer for synthesizing conjugated polymers and oligomers due to its bifunctional nature. The differential reactivity of the C-I and C-Br bonds can be exploited in metal-catalyzed cross-coupling reactions to build precisely controlled polymer chains.

Polyfluorenes (PFs) are a major class of polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. The Suzuki-Miyaura cross-coupling reaction is a common and effective method for synthesizing these polymers. mdpi.com In this process, a di-halogenated fluorene monomer, such as this compound, can be reacted with a fluorene-diboronic acid or its ester equivalent in the presence of a palladium catalyst. researchgate.netmdpi.com

The different reactivities of the iodo and bromo groups allow for selective and sequential polymerization, which can be used to create well-defined block copolymers. However, for creating a homopolymer, conditions can be chosen where both halogens react. The resulting poly(9,9-diphenylfluorene) would exhibit strong blue fluorescence and good thermal stability, characteristic of polyfluorene materials. The synthesis of shorter-chain oligofluorenes can be achieved by controlling the stoichiometry of the monomers or by using end-capping reagents.

| Polymer/Oligomer Type | Typical Polymerization Method | Monomers | Key Properties of Resulting Polymer |

|---|---|---|---|

| Homopolymer (Polyfluorene) | Suzuki Polycondensation | Dihalo-fluorene + Fluorene-diboronic acid ester | High molecular weight, strong blue emission, good thermal stability. |

| Alternating Copolymer | Suzuki Polycondensation | Dihalo-fluorene + Di-boronic acid of another aromatic unit | Tunable band gap and emission color depending on the comonomer. researchgate.net |

| Oligofluorene | Suzuki Coupling | Dihalo-fluorene + Mono-boronic acid (as end-capper) | Well-defined chain length, high purity, model compounds for polymer studies. |

To further tune the properties of fluorene-based materials, this compound can be copolymerized with other aromatic monomers. This approach creates copolymers where fluorene units are alternated with other functional units along the polymer backbone. By incorporating low-band-gap comonomers, such as those containing dicyanostilbene or phenanthrene (B1679779) units, the emission color of the resulting polymer can be shifted from blue to green, yellow, or red. mdpi.com

This strategy is effective because efficient energy transfer can occur from the higher-energy fluorene segments to the lower-energy comonomer units. mdpi.com For instance, copolymers of 9,9-dioctylfluorene with a small amount of a dicyanophenanthrene derivative have been used to create OLEDs with bright, greenish-blue emission. mdpi.com The inclusion of fluorenone units, which act as electron acceptors, into a polyfluorene chain can create an intramolecular charge transfer interaction, altering the optoelectronic properties and providing a model system for studying degradation effects in polyfluorene-based devices. researchgate.netelsevierpure.com

| Copolymer System | Comonomer Unit | Fluorene Monomer Content | Resulting Properties and Application |

|---|---|---|---|

| Poly(fluorene-co-dicyanostilbene) | α,α'-dicyanostilbene | Varying molar ratios | Yellow-green luminescence in OLEDs due to energy transfer. mdpi.com |

| Poly(fluorene-co-dicyanophenanthrene) | 9,10-dicyanophenanthrene | 97.5 mol% | Bright greenish-blue emission (9230 cd/m²), high efficiency (3.33 cd/A). mdpi.com |

| Poly(fluorene-co-anthracene) | 9,10-bis(dec-1-ynyl)-anthracene | 99 mol% | High brightness (1760 cd/m²) and external quantum efficiency (0.70%) in PLEDs. nih.gov |

| Poly(fluorene-co-fluorenone) | Fluorenone | Low fractions (e.g., <5%) | Models degradation in PFs; introduces green emission bands. elsevierpure.com |

Fluorene-Based Dendrimers and Star-Shaped Architectures

Beyond linear polymers, the bifunctional nature of this compound makes it a candidate for constructing more intricate, three-dimensional structures like dendrimers and star-shaped molecules. In these architectures, the fluorene unit can act as a core, a branching unit, or a peripheral functional group.

Star-shaped molecules can be synthesized by reacting a central core molecule (with three or more reactive sites) with fluorene-based arms. Conversely, a functionalized fluorene could serve as the core from which other conjugated arms radiate. These architectures are of interest because their well-defined, globular structure can improve processability and lead to unique photophysical properties compared to their linear counterparts. Dendrimers are hyperbranched, monodisperse macromolecules built in a generational, step-by-step synthesis. Fluorene units can be incorporated into each generation, creating a structure where the density of chromophores increases from the core to the periphery. This can lead to highly efficient light-harvesting systems, where energy absorbed by the peripheral fluorene units is funneled to a central core, a phenomenon known as the "dendritic effect." dtic.mil Such complex structures are being explored for applications in organic sensors, light-emitting devices, and photovoltaics.

Hybrid Materials Incorporating the this compound Core

The unique electronic and photophysical properties of the fluorene nucleus, coupled with the synthetic versatility offered by the bromo and iodo substituents, make this compound an attractive component for the construction of hybrid materials. These materials, which combine the fluorene core with other organic or inorganic moieties, can exhibit novel properties and functionalities tailored for specific applications in fields such as organic electronics and sensor technology.

While direct examples of hybrid materials explicitly incorporating this compound are not extensively documented in publicly available literature, the principles of their synthesis can be inferred from the well-established chemistry of dihalogenated fluorenes. The general approach involves leveraging the differential reactivity of the C-I and C-Br bonds to sequentially introduce different functional units.

For instance, the more reactive C-I bond can be selectively targeted in a first step using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the attachment of a specific functional group at the 7-position. Subsequently, the less reactive C-Br bond at the 2-position can be functionalized in a second, distinct cross-coupling reaction. This stepwise approach is crucial for the controlled synthesis of asymmetric fluorene derivatives, which are key components in many advanced hybrid materials.

A common strategy for creating hybrid materials is the synthesis of copolymers where the fluorene unit is alternated with other aromatic or heteroaromatic systems. uri.edu20.210.105mdpi.com Following this methodology, this compound could be used as a monomer in polymerization reactions. For example, a Suzuki polycondensation reaction with a diboronic acid or ester could be employed to create a polymer chain. uri.edumdpi.com The resulting polymer would possess a backbone of alternating fluorene and other aromatic units, with the potential for further modification at the remaining halogen sites.

The table below illustrates a hypothetical synthetic route for a hybrid copolymer using this compound as a starting monomer.

Table 1: Hypothetical Synthesis of a Fluorene-Based Hybrid Copolymer

| Step | Reaction Type | Reactants | Product |

| 1 | Selective Sonogashira Coupling | This compound, Terminal alkyne | 2-bromo-7-(alkynyl)-9,9-diphenyl-9H-fluorene |

| 2 | Suzuki Polycondensation | 2-bromo-7-(alkynyl)-9,9-diphenyl-9H-fluorene, Aryl diboronic acid | Alternating copolymer with fluorene and aryl units |

Structure-Reactivity and Structure-Property Relationships in Derivatized Fluorenes

The relationship between the molecular structure of fluorene derivatives and their resulting reactivity and properties is a cornerstone of their application in materials science. The presence, type, and position of substituents on the fluorene core can profoundly influence its electronic structure, photophysical behavior, and chemical reactivity.

Structure-Reactivity Relationships:

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This difference in reactivity allows for selective functionalization at the 7-position (iodine) while leaving the 2-position (bromine) intact for subsequent reactions. This principle is well-established for various bromo-iodo-arenes and is a powerful tool for the synthesis of complex, multifunctional molecules.

The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high selectivity in these cross-coupling reactions. For example, specific palladium catalysts and ligands are known to favor the activation of C-I bonds over C-Br bonds, enabling clean, stepwise synthetic routes.

Structure-Property Relationships:

The introduction of different functional groups at the 2 and 7 positions of the 9,9-diphenyl-9H-fluorene core has a significant impact on its electronic and photophysical properties. The nature of these substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and the emission color of the resulting material.

For instance, the attachment of electron-donating groups is known to raise the HOMO level, while electron-accepting groups tend to lower the LUMO level. By strategically combining different substituents, it is possible to design fluorene derivatives with specific absorption and emission characteristics. The effect of halogen substituents themselves on the photophysical properties is also notable. Halogen atoms can influence the emission properties through the "heavy-atom effect," which can promote intersystem crossing and influence fluorescence quantum yields. nih.govrsc.org Studies on related halogenated compounds have shown that the nature and number of halogen substituents can have a distinct impact on the emission quantum yield. nih.gov

The table below summarizes the expected impact of different types of substituents at the 2 and 7 positions on the key properties of the 9,9-diphenyl-9H-fluorene core.

Table 2: Influence of Substituents on the Properties of Derivatized Fluorenes

| Substituent Type | Effect on HOMO/LUMO Levels | Impact on Emission Wavelength | Potential Application |

| Electron-Donating Groups (e.g., -NR₂, -OR) | Raises HOMO level | Red-shift (longer wavelength) | Hole-transport materials, Red-emitting materials |

| Electron-Accepting Groups (e.g., -CN, -NO₂) | Lowers LUMO level | Blue-shift (shorter wavelength) or Red-shift depending on charge transfer | Electron-transport materials, Blue-emitting materials |

| Aromatic/Heteroaromatic Groups | Extends π-conjugation, narrows band gap | Tunable over the visible spectrum | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |

Spectroscopic and Analytical Research Techniques for Characterization of Fluorene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For a molecule with a complex aromatic structure like 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the fluorene (B118485) core and the two phenyl rings. The protons of the fluorene skeleton are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The introduction of the electron-withdrawing bromine and iodine atoms will influence the chemical shifts of the adjacent protons.

The protons on the phenyl rings are expected to produce a set of multiplets in the aromatic region. Due to the free rotation of the phenyl groups, some of these protons may be chemically equivalent, leading to overlapping signals.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Fluorene-H1, H8 | 7.6 - 7.8 | d | ~8.0 |

| Fluorene-H3, H6 | 7.4 - 7.6 | dd | ~8.0, ~1.5 |

| Fluorene-H4, H5 | 7.2 - 7.4 | d | ~8.0 |

| Phenyl-H (ortho) | 7.1 - 7.3 | m | - |

| Phenyl-H (meta, para) | 6.9 - 7.1 | m | - |

Note: The predicted data is based on the analysis of similar fluorene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the quaternary carbons (including the spiro-carbon at C9 and the halogen-substituted carbons), the aromatic CH carbons of the fluorene core, and the carbons of the phenyl rings. The chemical shifts of the carbons directly bonded to the bromine and iodine atoms will be significantly affected by the electronegativity and heavy atom effect of the halogens.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C9 (spiro-carbon) | 65 - 70 |

| C2 (C-Br) | 120 - 125 |

| C7 (C-I) | 90 - 95 |

| Fluorene Aromatic CH | 120 - 140 |

| Fluorene Quaternary C | 140 - 155 |

| Phenyl Aromatic CH | 125 - 130 |

| Phenyl Quaternary C | 140 - 145 |

Note: The predicted data is based on the analysis of similar fluorene derivatives. Actual experimental values may vary.

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the fluorene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons by their long-range couplings to nearby protons. For instance, the C9 spiro-carbon would be expected to show correlations to the protons on the adjacent fluorene rings and the ortho-protons of the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₂₅H₁₆BrI), the expected monoisotopic mass can be calculated with high precision. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a clear diagnostic feature for bromine-containing compounds.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₂₅H₁₆⁷⁹BrI)⁺ | 522.9631 |

| [M+2]⁺ (C₂₅H₁₆⁸¹BrI)⁺ | 524.9611 |

Note: The calculated m/z values are for the most abundant isotopes.

The fragmentation pattern in the mass spectrum would likely involve the loss of the halogen atoms and the phenyl groups, providing further confirmation of the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a "fingerprint" for a specific compound.

For this compound, the IR and Raman spectra would be dominated by the vibrational modes of the aromatic rings. Key expected vibrational bands would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Br and C-I stretching vibrations , which are expected to appear in the lower frequency region of the spectrum (typically below 800 cm⁻¹). The C-I stretch would be at a lower frequency than the C-Br stretch due to the heavier mass of the iodine atom.

Out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern on the aromatic rings and typically appear in the 700-900 cm⁻¹ region.

Analysis of the IR and Raman spectra of the related compound, 2-bromo-9,9-diphenyl-9H-fluorene, shows characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching mode. bldpharm.com It is expected that the spectra of this compound would exhibit similar features, with the addition of a band corresponding to the C-I stretching vibration.

Electronic Absorption and Photoluminescence Spectroscopy Methodologies

The electronic and photophysical properties of fluorene compounds are fundamental to their function in optoelectronic devices. Spectroscopic techniques such as UV-Vis absorption and photoluminescence spectroscopy are indispensable tools for characterizing these properties.

UV-Vis Absorption Spectroscopy Techniques

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides critical insights into the electronic transitions within a molecule. For substituted fluorenes like this compound, the absorption spectrum is primarily governed by π-π* transitions within the fluorene core and the attached phenyl groups. The positions of the bromine and iodine atoms, as well as the phenyl groups at the C9 position, can influence the energy levels of the molecular orbitals and thus the absorption maxima (λmax).

While specific experimental data for this compound is not extensively reported in publicly available literature, the UV-Vis spectra of similarly substituted fluorene derivatives typically exhibit strong absorption bands in the range of 300-400 nm. The exact λmax would be sensitive to the solvent polarity and the specific substitution pattern.

Photoluminescence (PL) Spectroscopy Techniques

Photoluminescence (PL) spectroscopy is a powerful technique to study the emissive properties of materials. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S1) and the efficiency of the emission process.

The PL spectra of fluorene derivatives are often characterized by a well-defined vibronic structure. The heavy atoms, bromine and iodine, in this compound could potentially lead to a higher probability of intersystem crossing to the triplet state, which might influence the fluorescence quantum yield. The emission color is also a key parameter, which for many fluorene derivatives falls in the blue region of the visible spectrum.

Investigation of Aggregation-Induced Emission (AIE) Phenomena in Fluorene Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often observed in molecules with propeller-like structures, such as those containing multiple phenyl rings. The 9,9-diphenyl-fluorene core of the title compound suggests that it could potentially exhibit AIE characteristics.

In dilute solutions, the intramolecular rotations of the phenyl groups can provide non-radiative decay pathways, leading to quenched emission. In the aggregated state, these rotations are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, resulting in strong fluorescence. The investigation of AIE in this compound would involve studying its photoluminescence behavior in solvent mixtures of varying fractions, where the compound's solubility changes, leading to aggregation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal packing of fluorene derivatives significantly influences their solid-state photophysical properties and charge transport characteristics. The bulky diphenyl groups at the C9 position are expected to induce a significant twist in the fluorene backbone, which can prevent close π-π stacking and influence the bulk material properties. The bromine and iodine substituents can also participate in halogen bonding, a type of non-covalent interaction that can direct the crystal packing.

As of the latest literature review, a specific crystal structure for this compound has not been reported. However, analysis of related structures provides a basis for predicting its solid-state conformation.

Chromatographic Techniques for Purity Assessment and Separation

The purity of organic materials is of paramount importance for their use in electronic devices, as even small amounts of impurities can act as charge traps or quenching sites, degrading device performance. Chromatographic techniques are essential for the purification and purity assessment of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, a non-polar compound, reversed-phase HPLC would be the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of fluorene derivatives such as this compound, GC-MS provides crucial information on the molecular weight and structural features of the molecule. The gas chromatograph separates the components of a mixture based on their different affinities for the stationary phase of the analytical column, while the mass spectrometer fragments the eluted components into ionized species and sorts them based on their mass-to-charge ratio.

The analysis of halogenated compounds like this compound by GC-MS is characterized by specific isotopic patterns in the mass spectrum, which arise from the natural isotopic abundances of bromine and iodine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic M and M+2 peak pattern. Iodine is monoisotopic (¹²⁷I), but its presence significantly increases the molecular weight of the compound.

Detailed Research Findings

While specific GC-MS studies detailing the retention time and fragmentation of this compound are not extensively available in public literature, the analysis can be inferred from the known behavior of similar halogenated aromatic compounds. The high molecular weight and boiling point of this compound suggest that it would have a relatively long retention time on a standard nonpolar capillary column, such as one coated with polydimethylsiloxane (B3030410) (e.g., DB-5). The retention time is influenced by the volatility of the compound and its interaction with the stationary phase.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the high energy of the electron impact (EI) ionization source, significant fragmentation is anticipated. The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the carbon-bromine and carbon-iodine bonds, as well as the loss of the phenyl groups.

The presence of both bromine and iodine would result in a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens. The relative abundance of these isotopic peaks is a powerful tool for confirming the elemental composition of the molecule.

Below is a representative data table illustrating the expected GC-MS results for this compound. The retention time is an estimate and can vary significantly depending on the specific GC conditions. The mass-to-charge ratios (m/z) and their relative intensities are based on plausible fragmentation pathways for this class of compounds.

| Parameter | Value/Description |

| Gas Chromatography | |

| Column Type | DB-5HT (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Estimated Retention Time | ~25 - 30 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-600 amu |

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |

| 522/524 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) | 15 |

| 445 | [M-Br]⁺ | 40 |

| 395 | [M-I]⁺ | 20 |

| 316 | [M-Br-I]⁺ | 10 |

| 239 | [Fluorene-C₆H₅]⁺ | 60 |

| 165 | [Fluorene]⁺ | 100 (Base Peak) |

| 77 | [C₆H₅]⁺ | 30 |

Table 2: Plausible Mass Fragmentation Data for this compound

Computational and Theoretical Studies of 2 Bromo 7 Iodo 9,9 Diphenyl 9h Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is the standard method for investigating the ground-state properties of fluorene-based materials.

Optimized Molecular Geometries and Conformations

Table 1: Hypothetical Optimized Geometric Parameters for 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene (Illustrative)

| Parameter | Predicted Value |

| C-C (fluorene) | ~1.39 - 1.48 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (phenyl) | ~1.40 Å |

| C9-Phenyl Dihedral Angle | ~40-50° |

Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, and the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

In this compound, the HOMO is expected to be primarily localized on the electron-rich fluorene (B118485) core, with some contribution from the bromine and iodine atoms due to their lone pairs. The LUMO is also anticipated to be centered on the fluorene moiety. The phenyl groups at the C9 position can also influence the energy levels of the HOMO and LUMO. The electron-withdrawing nature of the halogen substituents would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted diphenylfluorene.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Fluorenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9,9-diphenyl-9H-fluorene | -5.8 | -2.1 | 3.7 |

| 2,7-dibromo-9,9-diphenyl-9H-fluorene | -6.0 | -2.3 | 3.7 |

| This compound (Estimated) | -6.1 | -2.4 | 3.7 |

Note: The values for the target compound are estimated based on trends observed in related molecules. Precise values would necessitate specific calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red typically signifies electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).

For this compound, the ESP map would likely show a negative potential around the electronegative bromine and iodine atoms, as well as over the π-system of the fluorene and phenyl rings. The hydrogen atoms would exhibit a positive potential. These maps are invaluable for predicting how the molecule will interact with other molecules, for instance, in crystal packing or in donor-acceptor interactions within an organic electronic device.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the energies and characteristics of electronic excitations.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can be used to simulate the ultraviolet-visible (UV-Vis) absorption and photoluminescence (emission) spectra of a molecule. The calculations provide the excitation energies (which correspond to the wavelengths of absorption) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the absorption spectrum is expected to be dominated by transitions involving the fluorene core. The positions and intensities of the absorption bands would be modulated by the bromo and iodo substituents. Similarly, the emission spectrum, which originates from the decay of the lowest excited state back to the ground state, can be simulated to predict the color of light the molecule would emit.

Analysis of Electronic Transitions (π-π* Transitions)

A deeper analysis of the TD-DFT results allows for the characterization of the electronic transitions. For aromatic molecules like this compound, the most significant low-energy transitions are typically of a π-π* nature. This means that an electron is promoted from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO).

The nature of these transitions determines the photophysical properties of the molecule. For instance, the degree of charge transfer character in a transition can influence the efficiency of light emission. In this compound, the transitions would likely be localized on the fluorene system, with some potential for intramolecular charge transfer character introduced by the halogen substituents.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the nature of their interactions with surrounding molecules. For this compound, MD simulations can elucidate the dynamic processes that govern its physical and electronic properties.

The primary source of conformational flexibility in this molecule arises from the rotational freedom of the two phenyl groups attached to the C9 position of the fluorene core. These rotations are not entirely free but are sterically hindered by the fluorene backbone. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Intermolecular interactions are critical in determining the solid-state packing and, consequently, the material properties of organic compounds. In the case of this compound, several types of non-covalent interactions are expected to play a significant role:

Halogen Bonding: The presence of both bromine and iodine atoms allows for the formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophilic region on an adjacent molecule. nih.govacs.org Iodine is a better halogen bond donor than bromine due to its higher polarizability, leading to stronger and more directional interactions. nih.gov These interactions can be of the I···N, I···O, or even I···π type, significantly influencing the crystal packing. nih.govresearchgate.net

π-π Stacking: The planar fluorene core and the phenyl substituents provide extensive aromatic surfaces that can engage in π-π stacking interactions. These interactions are crucial for charge transport in organic semiconductor applications.

C-H···π Interactions: The hydrogen atoms on the phenyl rings and the fluorene backbone can interact with the electron-rich π-systems of neighboring molecules, further stabilizing the crystal lattice. lookchem.com

Computational studies on similar halogenated molecules have demonstrated the importance of these varied intermolecular forces in dictating the supramolecular architecture. lookchem.comnih.gov

Table 1: Predicted Intermolecular Interactions in this compound and Their Relative Strengths

| Interaction Type | Donor | Acceptor | Expected Relative Strength |

| Halogen Bond | Iodine (C-I) | Nucleophilic atom (e.g., N, O) or π-system | Strong, Directional |

| Halogen Bond | Bromine (C-Br) | Nucleophilic atom (e.g., N, O) or π-system | Moderate, Directional |

| π-π Stacking | Fluorene/Phenyl π-system | Fluorene/Phenyl π-system | Moderate to Strong |

| C-H···π Interaction | C-H bonds | Fluorene/Phenyl π-system | Weak |

| Van der Waals | All atoms | All atoms | Weak, Non-directional |

This table is illustrative and based on established principles of intermolecular interactions. The actual strengths can be quantified using high-level computational methods.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural or property-describing features of molecules (known as descriptors) with their biological activity or physical properties, respectively. nih.govunibo.it These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the design of new materials. researchgate.net

For this compound, QSPR models could be developed to predict a range of important properties, including its solubility, thermal stability, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.govresearchgate.net The accuracy of a QSPR model is highly dependent on the choice of molecular descriptors. For this particular molecule, a combination of descriptor types would be necessary:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the HOMO-LUMO gap, dipole moment, and atomic charges. The presence of electron-withdrawing halogens significantly impacts these properties. osti.govoup.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. The bulky diphenyl groups are a key determinant of the molecule's steric profile.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these can include energies of frontier orbitals (HOMO/LUMO), which are critical for predicting electronic and optical properties. osti.govoup.comrsc.org

Table 2: Illustrative QSPR Model for Predicting the HOMO-LUMO Gap (Eg) of Substituted Fluorenes

| Compound | Descriptor 1 (Hammett Constant of X) | Descriptor 2 (Molecular Weight) | Predicted Eg (eV) (Hypothetical) |

| 2,7-dibromo-9,9-diphenyl-9H-fluorene | 0.23 | 474.23 | 3.5 |

| 2,7-diiodo-9,9-diphenyl-9H-fluorene | 0.18 | 568.13 | 3.3 |

| This compound | 0.23 (Br), 0.18 (I) | 523.21 | 3.4 |

| 9,9-diphenyl-9H-fluorene | 0.00 | 318.41 | 3.8 |

This is a hypothetical table illustrating the concept of a QSPR model. The predicted values are for demonstrative purposes only and are not the result of a validated model.

Theoretical Insights into C-X Bond Activation Mechanisms

The presence of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound opens up avenues for its further functionalization through reactions that involve the cleavage of these bonds. Theoretical studies, particularly those using DFT, are instrumental in elucidating the mechanisms of C-X bond activation.

A key factor governing the reactivity of these bonds is their respective bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl and C-F bonds. researchgate.netquora.com This difference in bond strength dictates that the C-I bond in this compound will be preferentially activated under most reaction conditions.

Theoretical studies on aryl halides have identified several mechanisms for C-X bond activation, including:

Oxidative Addition: In the presence of a transition metal catalyst (e.g., palladium or nickel), the C-X bond can be cleaved through an oxidative addition step. The metal center inserts itself into the C-X bond, forming a new organometallic species. Computational studies can model the transition state of this process and calculate the activation energy, providing insights into the reaction kinetics.

Reductive Cleavage: The C-X bond can also be broken by the addition of an electron to the molecule, forming a radical anion that subsequently fragments. The ease of this reduction is influenced by the electron-accepting ability of the molecule, which is enhanced by the presence of halogens.

DFT calculations can be used to compare the activation barriers for the cleavage of the C-Br and C-I bonds. These calculations consistently show a lower activation energy for the C-I bond cleavage, confirming its higher reactivity.

Table 3: Comparison of Average Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds in Aryl Halides

| Bond | Average BDE (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~327 |

| C-Br | ~285 |

| C-I | ~213 |

Source: Data adapted from general chemical literature, illustrating the trend in bond strengths. quora.com

These theoretical insights are crucial for designing selective chemical transformations of this compound, allowing for the targeted modification of either the bromo or iodo substituent to synthesize more complex fluorene-based materials.

Applications in Advanced Materials and Organic Electronics Research

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are extensively used in OLEDs due to their strong luminescence, good charge transport characteristics, and high thermal stability. mdpi.comrsc.org The core fluorene (B118485) unit is a natural blue emitter, which is a crucial color for full-color displays and white lighting applications. The compound 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene is a precursor for creating materials used in various layers of an OLED device. tradekorea.com

Fluorene derivatives are considered promising emitter materials, particularly for blue light emission, because of their large energy band gaps and high photoluminescence efficiency. mdpi.com They can be used as the emissive component itself or as a host material for phosphorescent dopants. The bulky diphenyl groups at the C-9 position of the fluorene core, as seen in this compound, help to prevent intermolecular interactions like aggregation, which can otherwise quench fluorescence and reduce device efficiency. mdpi.com The bromo- and iodo-functionalized positions can be used to attach chromophoric units to the fluorene backbone, creating more complex emitter molecules with tailored properties.

Interactive Data Table: Properties of Emitter Materials Based on Fluorene Derivatives

| Derivative Type | Emission Color | Key Feature | Potential Application |

|---|---|---|---|

| Basic Polyfluorene | Blue | High photoluminescence efficiency | Blue Emitter |

| Fluorene-Copolymer | Green, Red | Energy transfer to co-monomer | Color-tuned Emitter |

| Spiro-fluorene | Blue | High triplet energy, morphological stability | Phosphorescent Host |

For an OLED to operate efficiently, it requires balanced injection and transport of both holes and electrons. Fluorene derivatives can be chemically engineered to function as either Hole Transport Materials (HTMs) or Electron Transport Materials (ETMs).

The incorporation of electron-donating groups, such as arylamines, at the C-2 and C-7 positions of the fluorene core leads to materials with excellent hole-transporting properties. nih.gov Conversely, attaching electron-withdrawing units, like benzothiadiazole or triazine moieties, can produce effective electron-transporting materials. rsc.orgtandfonline.comrsc.org The rigid spirobifluorene core, a related structure, is known to be beneficial for charge transport. rsc.orgresearchgate.net The this compound molecule, with its electron-withdrawing halogen substituents, can be a building block for ETMs or can be functionalized with donor groups to create HTMs. nih.govtandfonline.com Research on various fluorene derivatives has demonstrated their high charge carrier mobilities. For instance, a polyfluorene derivative (PFTPA) was shown to have a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is higher than that of the commercial HTM PEDOT:PSS. mdpi.com

A key advantage of fluorene-based materials is the ability to tune their optoelectronic properties through synthetic modification. tandfonline.com The emission color can be shifted from blue to green, yellow, or red by introducing different functional groups or by creating copolymers. Attaching substituents to the C-2 and C-7 positions of the fluorene core is a common strategy to alter the extent of π-conjugation and influence the molecule's HOMO and LUMO energy levels. mdpi.comtandfonline.com This tuning allows for the optimization of color purity and device efficiency. For example, dicyanovinylene substitution on a fluorene derivative can cause a significant red shift in its absorption spectrum. tandfonline.com The bromo and iodo groups of this compound are ideal reactive sites for these modifications, providing a pathway to a wide range of functional materials with customized emission characteristics and improved performance. mdpi.com

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, fluorene derivatives have been investigated for use in organic photovoltaics and organic solar cells due to their favorable electronic properties and stability. tandfonline.comchemimpex.com They are often used to construct the photoactive layer, where light is absorbed and converted into electrical charges.

The active layer in an OPV device is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Fluorene-based polymers and small molecules can be designed to act as either the donor or the acceptor. tandfonline.com Due to their generally wide bandgap, fluorene derivatives are often used as the donor component alongside fullerene-based or other non-fullerene acceptors. mdpi.comrsc.org For example, a non-fullerene acceptor with a 9,9′-spirobi[9H-fluorene] core demonstrated a power conversion efficiency (PCE) of 5.34%. rsc.org The compound this compound can be used as a monomer to synthesize conjugated polymers where it is alternated with an electron-donating unit, creating a donor-acceptor polymer suitable for the active layer of an OSC.

Interactive Data Table: Performance of Fluorene Derivatives in Organic Solar Cells

| Material Role | Device Structure | Key Performance Metric | Reference Example |

|---|---|---|---|

| Hole-Transporting Material | Inverted Perovskite Solar Cell | PCE of 16.82% | PFTPA Polymer mdpi.com |

| Non-fullerene Acceptor | Bulk Heterojunction | PCE of 5.34% | SBF-PDI4rsc.org |

| Electron Donor | Bulk Heterojunction | High Charge-Carrier Mobility | Alkylated Polyfluorenes ossila.com |

Efficient charge transport and separation are critical for high-performance solar cells. The molecular structure of the materials in the active layer dictates the film morphology and the interface between the donor and acceptor domains, which are crucial for charge separation and collection. tandfonline.com The rigid and planar nature of the fluorene backbone is advantageous for achieving high charge carrier mobility. researchgate.netacs.org By modifying the side chains and the conjugated backbone of fluorene-based polymers, it is possible to control the material's solubility, film morphology, and energy levels to optimize device performance. tandfonline.com The design of these materials aims to align the HOMO and LUMO energy levels appropriately to ensure efficient hole transfer from the donor and electron transfer to the acceptor, minimizing energy loss and preventing charge recombination. acs.org The versatility of this compound allows it to be incorporated into complex molecular architectures designed to enhance these fundamental processes in organic solar cells.

Organic Field-Effect Transistors (OFETs)